Technical Monograph: 2-Acetyl-4-methoxyphenyl Benzoate (Paeonol Benzoate)
Technical Monograph: 2-Acetyl-4-methoxyphenyl Benzoate (Paeonol Benzoate)
Based on the specific chemical nomenclature provided, 2-Acetyl-4-methoxyphenyl benzoate is the benzoate ester of Paeonol (2'-hydroxy-4'-methoxyacetophenone). This molecule is a prodrug designed to enhance the lipophilicity, stability, and bioavailability of Paeonol, a well-known anti-inflammatory and antioxidant agent derived from Paeonia suffruticosa.
The following technical guide details the structural properties, synthesis, characterization, and biopharmaceutical applications of this compound.
Executive Summary
2-Acetyl-4-methoxyphenyl benzoate (C₁₆H₁₄O₄) is a semi-synthetic derivative of the natural phenol Paeonol. By esterifying the phenolic hydroxyl group at the C2 position with benzoic acid, the molecule's physicochemical profile is altered from a volatile, slightly acidic phenol to a lipophilic, neutral ester. This modification is primarily employed in drug development to create a prodrug that improves skin permeability (for topical formulations) or metabolic stability (for systemic delivery), releasing the active parent compound, Paeonol, upon enzymatic hydrolysis.
Chemical Profile & Physicochemical Properties
Structural Identification
The core structure consists of a central phenyl ring substituted with an acetyl group, a methoxy group, and a benzoyloxy group.
| Property | Data |
| IUPAC Name | 2-Acetyl-4-methoxyphenyl benzoate |
| Common Name | Paeonol Benzoate |
| Molecular Formula | C₁₆H₁₄O₄ |
| Molecular Weight | 270.28 g/mol |
| Parent Compound | Paeonol (2'-Hydroxy-4'-methoxyacetophenone) |
| CAS Number (Parent) | 552-41-0 (Paeonol) |
| Physical State | White to off-white crystalline solid |
| Solubility | Insoluble in water; Soluble in DCM, Chloroform, Ethyl Acetate, DMSO |
| Melting Point | Predicted: 75–85 °C (Distinct from Paeonol's 50 °C) |
Structural Logic
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Acetyl Group (-COCH₃): Located at position 2 (relative to the phenol oxygen), contributing to the acetophenone core.
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Methoxy Group (-OCH₃): Located at position 4, providing electron-donating properties to the ring.
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Benzoate Ester (-O-CO-Ph): Masks the phenolic hydroxyl, removing the intramolecular hydrogen bond typically seen in Paeonol, thereby altering solubility and melting point.
Synthesis & Manufacturing Strategy
The synthesis of 2-Acetyl-4-methoxyphenyl benzoate follows a classic Schotten-Baumann esterification or a nucleophilic acyl substitution using benzoyl chloride.
Reaction Mechanism
The phenolic oxygen of Paeonol acts as a nucleophile, attacking the carbonyl carbon of benzoyl chloride. A base (typically Pyridine or Triethylamine) is required to neutralize the HCl by-product and drive the equilibrium forward.
Experimental Protocol: Synthesis of Paeonol Benzoate
Objective: Synthesize 10g of 2-Acetyl-4-methoxyphenyl benzoate.
Reagents:
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Paeonol (1.0 eq, 37 mmol, ~6.15 g)
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Benzoyl Chloride (1.2 eq, 44.4 mmol, ~5.2 mL)
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Triethylamine (Et₃N) (1.5 eq, 55.5 mmol, ~7.7 mL)
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Dichloromethane (DCM) (anhydrous, 100 mL)
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DMAP (4-Dimethylaminopyridine) (0.1 eq, catalyst)
Step-by-Step Methodology:
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Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Paeonol (6.15 g) in DCM (100 mL) .
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Activation: Add Triethylamine (7.7 mL) and DMAP (0.45 g) . Cool the solution to 0°C in an ice bath.
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Addition: Dropwise add Benzoyl Chloride (5.2 mL) over 20 minutes using a pressure-equalizing addition funnel to control the exotherm.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Paeonol, Rf ~0.6) should disappear, and a new less polar spot (Product, Rf ~0.8) should appear.
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Workup:
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Quench with saturated NaHCO₃ solution (50 mL).
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Separate the organic layer and wash sequentially with:
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1M HCl (50 mL) – to remove excess amine.
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Water (50 mL).
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Brine (50 mL).
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Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Recrystallize the crude solid from hot Ethanol (EtOH) or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
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Yield Calculation: Expected yield is 85–95% (approx. 9.0–10.0 g).
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for the benzoylation of Paeonol via nucleophilic acyl substitution.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
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Disappearance of Phenolic OH: The characteristic singlet at δ 12.7 ppm (chelated OH of Paeonol) must be absent .
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Aromatic Region (δ 6.5 – 8.2 ppm):
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New signals for the Benzoyl group: Doublet (~8.1 ppm, 2H, ortho), Triplet (~7.6 ppm, 1H, para), Triplet (~7.5 ppm, 2H, meta).
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Paeonol ring protons will shift downfield due to the deshielding effect of the ester.
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Methoxy Group (-OCH₃): Singlet at δ 3.85 ppm (3H).
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Acetyl Group (-COCH₃): Singlet at δ 2.55 ppm (3H).
Infrared Spectroscopy (FT-IR)
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Ester Carbonyl (C=O): Strong band at 1730–1745 cm⁻¹ (Benzoate ester).
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Ketone Carbonyl (C=O): Band at 1670–1685 cm⁻¹ (Acetophenone ketone).
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Absence of OH: No broad stretch at 3200–3500 cm⁻¹.
Biopharmaceutical Implications (Prodrug Strategy)
Mechanism of Action
2-Acetyl-4-methoxyphenyl benzoate acts as a lipophilic prodrug . Upon administration (topical or oral), it undergoes enzymatic hydrolysis by plasma or tissue esterases (e.g., carboxylesterases).
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Absorption: The benzoate ester increases lipophilicity (LogP > 3.0), facilitating penetration through the stratum corneum (skin) or lipid bilayers (gut).
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Activation: Esterases cleave the benzoate linkage.
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Release: Active Paeonol is released to exert anti-inflammatory effects (inhibition of NF-κB and MAPK pathways). Benzoic acid is released as a generally recognized as safe (GRAS) byproduct.
Prodrug Hydrolysis Pathway
Figure 2: Enzymatic activation pathway of the prodrug.
Experimental Protocols: Quality Control
HPLC Method for Purity Analysis
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm). Mobile Phase:
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A: 0.1% Formic Acid in Water
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B: Acetonitrile Gradient: 50% B to 90% B over 10 mins. Flow Rate: 1.0 mL/min. Detection: UV at 274 nm (Paeonol max) and 230 nm (Benzoate). Retention Time:
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Paeonol: ~4.5 min
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Paeonol Benzoate: ~8.2 min (More retained due to hydrophobicity).
References
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Ducki, S., et al. (2009). Synthesis and biological evaluation of Paeonol derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters.
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Zhang, L., et al. (2019). Pharmacokinetics and tissue distribution of Paeonol and its prodrugs in rats. Journal of Pharmaceutical and Biomedical Analysis.
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PubChem Database. Paeonol (Compound Summary). National Library of Medicine.
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Li, H., et al. (2014). Design, synthesis and evaluation of novel paeonol derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry.
